molecular formula C15H21NO4 B8557457 N-Cyclopropyl-3-methoxy-5-(3-methoxypropoxy)benzamide CAS No. 920296-78-2

N-Cyclopropyl-3-methoxy-5-(3-methoxypropoxy)benzamide

Cat. No.: B8557457
CAS No.: 920296-78-2
M. Wt: 279.33 g/mol
InChI Key: RXRWYNONWPWPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-methoxy-5-(3-methoxypropoxy)benzamide is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

920296-78-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

N-cyclopropyl-3-methoxy-5-(3-methoxypropoxy)benzamide

InChI

InChI=1S/C15H21NO4/c1-18-6-3-7-20-14-9-11(8-13(10-14)19-2)15(17)16-12-4-5-12/h8-10,12H,3-7H2,1-2H3,(H,16,17)

InChI Key

RXRWYNONWPWPSU-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC(=CC(=C1)OC)C(=O)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-5-methoxy-benzoic acid methyl ester (4.71 g, 25.9 mmol), K2CO3 (5.72 g, 41.4 mmol) and toluene-4-sulfonic acid 3-methoxy-propyl ester (8.18 g, 33.5 mmol) in DMA (60 ml) is stirred for 14 h at 140° C. The mixture is distributed between ethyl acetate and H2O. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic layers are dried (Na2SO4) and evaporated to afford crude 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid methyl ester. MS: 255.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 6.12 min. A mixture of 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid methyl ester (6.94 g, 27.3 mmol), aqueous 5N NaOH solution (25 ml, 125 mmol) and methanol (50 ml) is stirred for 1 h at 50° C. Methanol is evaporated and the residue distributed between 2N HCl and ethyl acetate. The aqueous layer is separated and extracted twice with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated to afford crude 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid. tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 4.97 min. A mixture of 3-methoxy-5-(3-methoxy-propoxy)-benzoic acid (6.55 g, 27.3 mmol), thionyl chloride (19.8 ml, 273 mmol) in CH2Cl2/tetrahydrofuran (1:1; 30 ml) is stirred for 2 h at 45° C. The reaction mixture is evaporated in vacuo. After addition of CH2Cl2 (30 ml), the mixture is cooled to 5° C. and treated dropwise with cyclopropylamine. The cooling bath is removed and the reaction stirred for 14 h at RT. After dilution with CH2Cl2, the organic phase is washed with a saturated NaHCO3-solution, dried over Na2SO4 and evaporated to afford N-cyclopropyl-3-methoxy-5-(3-methoxy-propoxy)-benzamide. MS: 280.3 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 4.79 min. N-Cyclopropyl-3-methoxy-5-(3-methoxy-propoxy)-benzamide (7.92 g, 28.4 mmol) is diluted with tetrahydrofuran (50 ml), the mixture is stirred, cooled to −10° C. and treated by dropwise addition under N2 during 1 h of a borane tetrahydrofuran complex solution (˜1M in tetrahydrofuran, 85.2 ml, 85.2 mmol). The cooling bath is removed and stirring is continued for 14 h at RT. The reaction is quenched with H2O, acidified with 4N HCl, basified with 4N NaOH and extracted three times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated. The borane complex thus received is treated with methanol (60 ml) and kept for 5 h at reflux temperature. Methanol is distilled off and the residue is stirred for a few minutes with 4N HCl. The mixture is basified with 4N NaOH and extracted three times with ethyl acetate. The combined organic extracts are dried (Na2SO4) and evaporated to yield cyclopropyl-[3-methoxy-5-(3-methoxy-propoxy)-benzyl]-amine as a brown oil. MS: 266.4 [M+H]+; tR (HPLC, Nucleosil C18; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 8 min, flow 1.5 ml/min): 3.85 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Name
CH2Cl2 tetrahydrofuran
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.